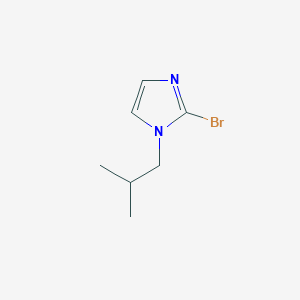
2-Bromo-1-isobutyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-isobutyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a bromine atom at the second position and an isobutyl group at the first position of the imidazole ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-isobutyl-1H-imidazole typically involves the bromination of 1-isobutyl-1H-imidazole. One common method is the reaction of 1-isobutyl-1H-imidazole with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-isobutyl-1H-imidazole undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form various imidazole derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 1-isobutyl-1H-imidazole.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.
Oxidation Reactions: Oxidized imidazole derivatives.
Reduction Reactions: 1-isobutyl-1H-imidazole.
Scientific Research Applications
2-Bromo-1-isobutyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-isobutyl-1H-imidazole involves its interaction with various molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazole ring can act as a nucleophile or base in different chemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-methyl-1H-imidazole
- 2-Bromo-1-ethyl-1H-imidazole
- 2-Bromo-1-propyl-1H-imidazole
Uniqueness
2-Bromo-1-isobutyl-1H-imidazole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the isobutyl group at the first position of the imidazole ring differentiates it from other similar compounds, making it suitable for specific applications in research and industry.
Properties
CAS No. |
1268143-41-4 |
|---|---|
Molecular Formula |
C7H11BrN2 |
Molecular Weight |
203.08 g/mol |
IUPAC Name |
2-bromo-1-(2-methylpropyl)imidazole |
InChI |
InChI=1S/C7H11BrN2/c1-6(2)5-10-4-3-9-7(10)8/h3-4,6H,5H2,1-2H3 |
InChI Key |
SJZPNUKOXYWYMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CN=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


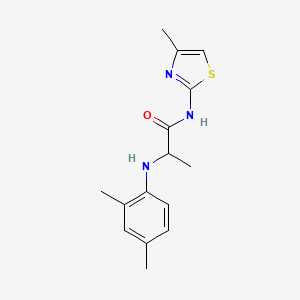
![5,7-Dichloro-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B13926256.png)
![7-Methoxy-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B13926260.png)
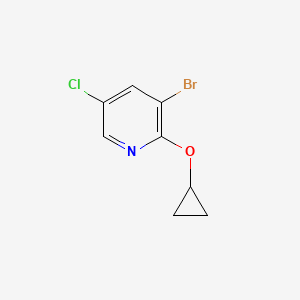
![1-[3-Methyl-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13926271.png)
![5-Aminopyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13926292.png)
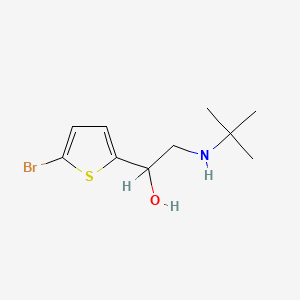
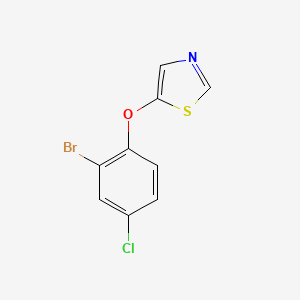

![3-bromo-2-methoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13926328.png)
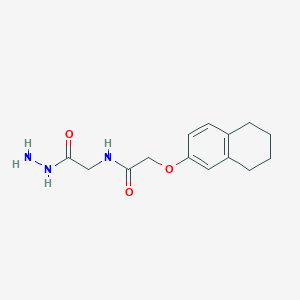
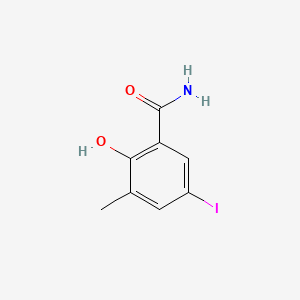

![Exo-benzyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13926348.png)
